molecular formula C13H10O3 B096878 Phenyl 4-hydroxybenzoate CAS No. 17696-62-7

Phenyl 4-hydroxybenzoate

Cat. No. B096878
CAS RN: 17696-62-7
M. Wt: 214.22 g/mol
InChI Key: GJLNWLVPAHNBQN-UHFFFAOYSA-N
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Description

Phenyl 4-hydroxybenzoate, also known as Phenylparaben, is a chemical compound with the empirical formula C13H10O3 . It has a molecular weight of 214.22 g/mol . The compound is solid in form .


Synthesis Analysis

Phenyl 4-hydroxybenzoate can be synthesized by heating salicylic acid with phenol . It has also been reported as a by-product from the transesterification between phenol and dimethyl carbonate .


Molecular Structure Analysis

The IUPAC name for Phenyl 4-hydroxybenzoate is phenyl 4-hydroxybenzoate . The InChI string is InChI=1S/C13H10O3/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9,14H . The Canonical SMILES string is C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O .


Chemical Reactions Analysis

While specific chemical reactions involving Phenyl 4-hydroxybenzoate are not detailed in the search results, it is known that 4-Hydroxybenzoic acid, a related compound, is a valuable intermediate for the synthesis of several bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc .


Physical And Chemical Properties Analysis

Phenyl 4-hydroxybenzoate is a solid compound . It has a molecular weight of 214.22 g/mol . The XLogP3 value is 3.2 , indicating its lipophilicity.

Safety And Hazards

Phenyl 4-hydroxybenzoate has been classified as Eye Irritant 2 and Skin Irritant 2 . Precautionary measures include avoiding contact with skin and eyes .

Future Directions

Phenyl 4-hydroxybenzoate is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in future research and development efforts.

properties

IUPAC Name

phenyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNWLVPAHNBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26220-23-5
Record name Benzoic acid, 4-hydroxy-, phenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26220-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4047882
Record name Phenylparaben
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-hydroxybenzoate

CAS RN

17696-62-7
Record name Phenyl 4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylparaben
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylparaben
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Record name Phenyl 4-hydroxybenzoate
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Record name PHENYLPARABEN
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Synthesis routes and methods I

Procedure details

138 g. (1 mole) of p-hydroxybenzoic acid, 170 g. (1.25 moles) of phenyl acetate and 39.75 g. (0.125 mole) of diphenyl isophthalate are placed in a four-necked resin kettle equipped as in Example 3. The mixture is heated to 180°C, and HCl is then bubbled through the resulting melt for 8 hours, during which the temperature is held at 180°C for 6 hours and subsequently at 200°C for 2 hours. Phenyl p-hydroxybenzoate is produced thereby. The HCl flow is discontinued, and 30.6 g. (0.250 mole) of hydroquinone and 500 g. of a polyaromatic ether heat transfer medium (b.p above 400°C) are added. The temperature is then raised to 280°C where it is held for 1 hour, raised to 300°C where it is held for 2 hours, and raised to 320°C where it is held for 5 hours. The mixture is cooled and acetone is added. The product is recovered by filtration, washed with acetone, extracted with acetone overnight in a Soxhlet extractor, and dried in vacuum at 110°C. The product is a linear copolyester consisting essentially of moieties of Formulas II, III and IV in a ratio of about 8:1:1, wherein the moiety of Formula III is isophthaloyl and the moiety of Formula IV is para-dioxyphenylene, and the average number of moieties in the copolyester chain is about 10.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.25 mol
Type
reactant
Reaction Step Two
Quantity
0.125 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

828 g. (6 moles) of p-hydroxybenzoic acid and 1020 g. (6.5 moles) of phenyl acetate are charged into a four-necked resin kettle equipped as in Example 3. The reaction mixture is stirred constantly under a nitrogen atmosphere throughout the run. The reaction mixture is heated to 180°C, and gaseous HCl is then bubbled through the mixture for 7 hours, the temperature being held at 180°C. Phenyl p-hydroxybenzoate is produced thereby. The HCl flow is discontinued and 660 g. (6 moles) of hydroquinone is added to the charge. The distilling head is heated to 180°C, and the reaction mixture is heated from 180°C to 230°C at a rate of 10°C/hour, held for 4.5 hours at 230+C, and heated to 240°C where the temperature is held for 2 hours. The resulting pasty melt is poured while hot into a tray and allowed to cool and solidify, whereupon it is pulverized. A yield of 1413 g. is obtained. The product consists primarily of an ester, p-hydroxyphenyl p-hydroxybenzoate, having Formula XVII wherein R4 and R9 are each hydrogen, n is 0, and the dioxyarylene moiety is para-dioxyphenylene. The product also contains a linear polyester identical to that produced in Example 6. The desired ester is separable from the linear polyester by virtue of its greater solubility in such solvents as acetone. Accordingly, the product is extracted with hot acetone to obtain a solution of the ester and water is added to the solution to precipitate the ester, which is removed by filtration, dried in vacuum, and crystallized from aqueous isopropyl alcohol. The ester is found to have a melting point of 243°C upon differential thermal analysis.
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
6.5 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of phenyl 4-hydroxybenzoate in epoxy resin modification?

A2: Phenyl 4-hydroxybenzoate serves as a valuable organic rigid-rod compound for enhancing the properties of epoxy resins. Studies indicate that incorporating phenyl 4-hydroxybenzoate into diglycidyl ether of bisphenol A (DGEBA) epoxy resin significantly improves its mechanical properties, including tensile strength and fracture energy []. This enhancement stems from the rigid-rod structure of phenyl 4-hydroxybenzoate, which acts as a reinforcing element within the epoxy matrix at the nanoscale. Furthermore, the presence of phenyl 4-hydroxybenzoate can influence the glass transition temperature (Tg) of the modified epoxy resin. Depending on the specific formulation and processing conditions, the incorporation of phenyl 4-hydroxybenzoate can lead to an increase in Tg, indicating improved thermal stability and resistance to deformation at higher temperatures [].

Q2: How can phenyl 4-hydroxybenzoate be incorporated into polymer synthesis?

A4: Phenyl 4-hydroxybenzoate plays a significant role as a monomer in synthesizing poly(arylene ether)s. By reacting phenyl 4-hydroxybenzoate with bis(o-aminoanilino) arylenes, researchers can create bis(hydroxyphenyl-N-arylenebenzimidazole)s []. These compounds are then further reacted with activated aromatic difluorides, resulting in the formation of poly(arylene ether)s containing N-arylenebenzimidazole groups []. These resulting polymers exhibit desirable properties like good solubility in certain solvents, high glass transition temperatures, and good thermal stability, making them suitable for high-performance applications.

Q3: What challenges are associated with the synthesis of high molecular weight poly(4-hydroxybenzoate)?

A5: Synthesizing high molecular weight poly(4-hydroxybenzoate) presents challenges due to the formation of oligomeric species during the polymerization process. Studies have shown that initial condensation reactions often lead to the precipitation of oligomer crystals with a degree of polymerization (DP) ranging from 6 to 8 []. While chain growth can continue within these crystals through transesterification reactions, achieving very high molecular weights can be difficult. Factors such as monomer structure, reaction conditions, and the presence of solvents significantly influence the polymerization mechanism and the final molecular weight of the polymer [].

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